Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
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Overview
Description
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a chemical compound with a complex structure that includes an amide group, a diethylamino group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of a suitable amide precursor with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methylpentanamide: Similar structure but with a methyl group instead of the diethylamino group.
N-ethylpentanamide: Contains an ethyl group instead of the diethylamino group.
4-methylvaleramide: Another amide with a different substitution pattern.
Uniqueness
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88018-42-2 |
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Molecular Formula |
C13H29ClN2O |
Molecular Weight |
264.83 g/mol |
IUPAC Name |
N-(diethylaminomethyl)-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-6-11(5)12(7-2)13(16)14-10-15(8-3)9-4;/h11-12H,6-10H2,1-5H3,(H,14,16);1H |
InChI Key |
VZGHZJUWYSUMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NCN(CC)CC.Cl |
Origin of Product |
United States |
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